![molecular formula C8H14O5 B1239420 (R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid CAS No. 1117-10-8](/img/structure/B1239420.png)
(R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(®-3-Hydroxybutanoyloxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two butanoate groups, one of which is esterified with a hydroxybutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-3-Hydroxybutanoyloxy)butanoate typically involves the esterification of ®-3-hydroxybutanoic acid with ®-3-hydroxybutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic methods using lipases. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-3-(®-3-Hydroxybutanoyloxy)butanoate can be achieved through continuous flow processes. These processes involve the use of microreactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(®-3-Hydroxybutanoyloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
®-3-(®-3-Hydroxybutanoyloxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the biosynthesis of other biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of ®-3-(®-3-Hydroxybutanoyloxy)butanoate involves its hydrolysis to release ®-3-hydroxybutanoic acid, which can then participate in various metabolic pathways. The compound acts as a substrate for enzymes involved in ester hydrolysis, leading to the formation of its constituent acids. These acids can then be further metabolized or utilized in biosynthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl butanoate
- Ethyl butanoate
- Butyl butanoate
Comparison
®-3-(®-3-Hydroxybutanoyloxy)butanoate is unique due to its dual ester functionality and the presence of chiral centers, which impart specific stereochemical properties.
Conclusion
®-3-(®-3-Hydroxybutanoyloxy)butanoate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
1117-10-8 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoic acid |
InChI |
InChI=1S/C8H14O5/c1-5(9)3-8(12)13-6(2)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
Clé InChI |
RILHUWWTCSDPAN-PHDIDXHHSA-N |
SMILES |
CC(CC(=O)OC(C)CC(=O)O)O |
SMILES isomérique |
C[C@H](CC(=O)O[C@H](C)CC(=O)O)O |
SMILES canonique |
CC(CC(=O)OC(C)CC(=O)O)O |
Synonymes |
3R-(3R-hydroxybutyryloxy)butyric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



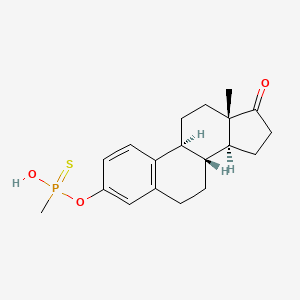
![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)

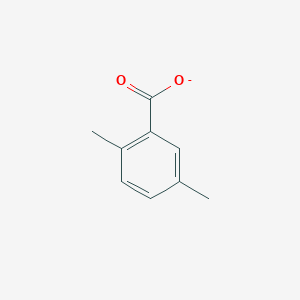
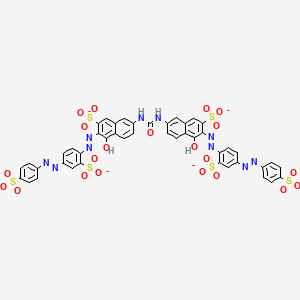
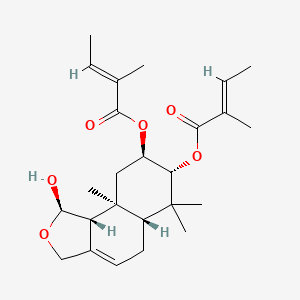
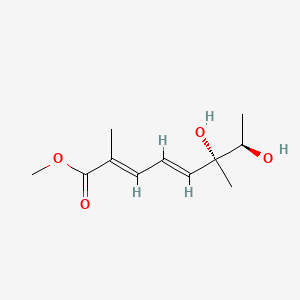

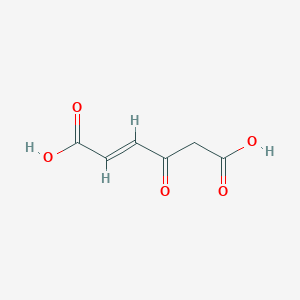
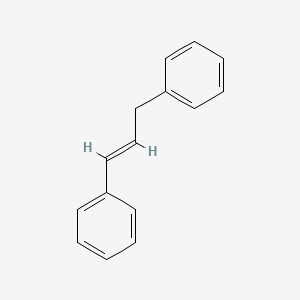

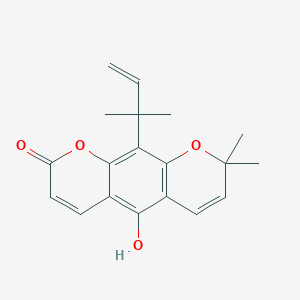
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)
